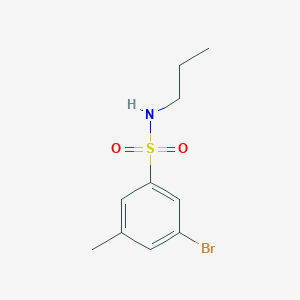

3-Bromo-5-methyl-N-propylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYBNTAZSNRLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674348 | |

| Record name | 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-89-4 | |

| Record name | 3-Bromo-5-methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The document outlines a robust, multi-step synthetic strategy, beginning from commercially available precursors. Each stage of the synthesis is detailed with step-by-step experimental protocols, mechanistic insights, and discussions on the causality behind procedural choices. The guide emphasizes safety, reproducibility, and validation through characterization, reflecting the best practices of a senior application scientist. All quantitative data is summarized for clarity, and logical workflows are visualized using process diagrams. This document is intended for an audience of professional researchers, scientists, and process chemists.

Introduction and Strategic Overview

Sulfonamides are a cornerstone pharmacophore in drug discovery, renowned for their diverse biological activities. The synthesis of specifically substituted analogs, such as this compound, is crucial for developing new chemical entities with tailored properties. The strategic approach to synthesizing this target molecule is predicated on a convergent design, culminating in the formation of the sulfonamide bond. This is a reliable and high-yielding reaction between a sulfonyl chloride and a primary amine.[1]

Our retrosynthetic analysis deconstructs the target molecule into two key synthons: 3-Bromo-5-methylbenzenesulfonyl chloride and n-propylamine . While n-propylamine is a common reagent, the synthesis of the substituted sulfonyl chloride intermediate requires a dedicated, multi-step approach.

Retrosynthetic Pathway

The overall synthetic logic is visualized below. The final sulfonamide bond formation is the key convergent step.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 3-Bromo-5-methylbenzenesulfonyl Chloride

The primary challenge in this synthesis is the preparation of the substituted aromatic sulfonyl chloride. We present a reliable two-step sequence starting from 3-bromo-5-methylaniline.

Step 1: Diazotization of 3-Bromo-5-methylaniline

The conversion of an aromatic amine to a diazonium salt is a classic and fundamental transformation in organic synthesis. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to yield the corresponding diazonium salt.

Causality and Expertise:

-

Low Temperature: The reaction is maintained at 0-5 °C because aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.

-

Acidic Medium: A strong acid, such as hydrochloric acid, is essential to protonate nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the diazotization process.

Step 2: Sulfonylation via Sandmeyer-type Reaction

The generated diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) catalyst. This introduces the sulfonyl chloride moiety onto the aromatic ring, displacing the diazonium group.

Causality and Expertise:

-

Catalyst: Copper(I) chloride is a crucial catalyst for this transformation, facilitating the radical-mediated displacement of dinitrogen gas.

-

SO₂ Source: Sulfur dioxide, bubbled through the reaction mixture, serves as the source of the sulfonyl group. Acetic acid is a common solvent for this step as it effectively dissolves the SO₂.

Experimental Protocol: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

This protocol synthesizes the key sulfonyl chloride intermediate from 3-bromo-5-methylaniline.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 3-Bromo-5-methylaniline | 186.05 | 10.0 g | 0.0537 | Starting Material |

| Concentrated HCl | 36.46 | 25 mL | ~0.3 | Acid/Solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.1 g | 0.0594 | Diazotizing Agent |

| Sulfur Dioxide (SO₂) | 64.07 | Gas | Excess | Sulfonylating Agent |

| Copper(I) Chloride (CuCl) | 98.99 | 1.5 g | 0.0152 | Catalyst |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

| Crushed Ice | 18.02 | 100 g | - | Cooling |

| Water (H₂O) | 18.02 | As needed | - | Solvent/Quench |

Methodology:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 3-bromo-5-methylaniline in a mixture of 25 mL of concentrated HCl and 50 mL of water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Dissolve 4.1 g of sodium nitrite in 15 mL of water and add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Sulfonylation:

-

In a separate 500 mL flask, prepare a saturated solution of sulfur dioxide in 50 mL of glacial acetic acid. Add 1.5 g of copper(I) chloride to this solution.

-

Cool the SO₂/acetic acid solution to 5 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the SO₂ solution with vigorous stirring. The addition should be controlled to manage gas evolution (N₂).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Isolation:

-

Pour the reaction mixture onto 100 g of crushed ice in a beaker. A solid product should precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure 3-Bromo-5-methylbenzenesulfonyl chloride.[2]

-

Final Assembly: Synthesis of this compound

The final step is the nucleophilic attack of n-propylamine on the electrophilic sulfur atom of the sulfonyl chloride, forming the stable sulfonamide linkage and eliminating HCl.

Causality and Expertise:

-

Base: An excess of n-propylamine (typically 2.2 equivalents) is used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[3][4] Alternatively, a non-nucleophilic base like pyridine or triethylamine can be used.[5][6]

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves both the sulfonyl chloride and the amine.[7]

-

Workup: The workup is designed to remove unreacted starting materials and byproducts. A wash with dilute acid (e.g., 1M HCl) removes excess amine, while a wash with a saturated sodium bicarbonate solution removes any acidic impurities.[7]

Experimental Protocol: Final N-Alkylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 3-Bromo-5-methylbenzenesulfonyl chloride | 269.54 | 5.0 g | 0.0185 | Electrophile |

| n-Propylamine | 59.11 | 2.4 g (3.5 mL) | 0.0407 | Nucleophile/Base |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | Solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | 2 x 25 mL | - | Wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 25 mL | - | Wash |

| Brine | - | 25 mL | - | Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |

Methodology:

-

Reaction Setup:

-

Dissolve 5.0 g of 3-Bromo-5-methylbenzenesulfonyl chloride in 50 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

-

Amine Addition:

-

Slowly add 3.5 mL of n-propylamine dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-4 hours. Monitor the reaction's progress by TLC until the sulfonyl chloride is consumed.[7]

-

-

Workup and Purification:

-

Quench the reaction by adding 30 mL of water and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 25 mL of 1M HCl, 25 mL of saturated NaHCO₃ solution, and finally with 25 mL of brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Overall Synthesis Workflow

The complete forward synthesis from the aniline precursor to the final product is illustrated below.

Caption: Forward synthesis workflow diagram.

Troubleshooting and Process Integrity

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Step 1/2 | Decomposition of the diazonium salt due to temperature fluctuations. | Strictly maintain the reaction temperature between 0-5 °C during diazotization and addition. |

| Low Yield in Final Step | Incomplete reaction; presence of unreacted sulfonyl chloride. | Ensure the molar ratio of amine to sulfonyl chloride is appropriate (slight excess of amine is typical).[7] Extend reaction time or slightly increase temperature if the reaction is sluggish.[7] |

| Hydrolysis of Sulfonyl Chloride | Presence of moisture in reagents or solvent. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (nitrogen or argon).[7] |

| Product Fails to Crystallize | Presence of unreacted starting materials or residual solvent. | Ensure the reaction goes to completion via TLC monitoring. Dry the organic layer thoroughly before solvent evaporation and use a high vacuum to remove residual solvent.[7] If necessary, purify by column chromatography. |

| Formation of Bis-sulfonated Amine | This is generally not an issue with primary amines but can occur if the N-H of the product sulfonamide is deprotonated and reacts further. | Use a controlled amount of a non-nucleophilic base instead of a large excess of the primary amine. |

Conclusion

This guide details a logical and robust synthetic pathway for this compound. By breaking down the process into the synthesis of a key sulfonyl chloride intermediate followed by a final sulfonamide formation, this approach provides clear, actionable protocols for the research chemist. The emphasis on the rationale behind experimental choices, detailed workup procedures, and troubleshooting advice ensures a high degree of scientific integrity and reproducibility, empowering researchers in their pursuit of novel chemical entities.

References

- BenchChem. (2025). Synthesis of 2-Nitro-N-propylbenzenesulfonamide - Technical Support Center. BenchChem.

- Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.

- PubChem. (n.d.). 3-Bromo-5-methylaniline. National Institutes of Health.

- ChemicalBook. (n.d.). 3-BROMO-5-METHYLBENZSULPHONYL CHLORIDE | 885520-33-2.

- Google Patents. (n.d.). DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma.

- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.

- ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.

- Chemistry LibreTexts. (2023). Amine Reactions.

- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-BROMO-5-METHYLBENZSULPHONYL CHLORIDE | 885520-33-2 [amp.chemicalbook.com]

- 3. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 4. DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma - Google Patents [patents.google.com]

- 5. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-methyl-N-propylbenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-methyl-N-propylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes available information on structurally related analogs and employs established scientific principles to predict and discuss its key characteristics. This document is intended to serve as a foundational resource, offering insights into its solubility, lipophilicity, and acidity, alongside methodologies for their experimental determination. Furthermore, a plausible synthetic route and expected spectral characteristics are detailed to support further research and development efforts.

Introduction

Benzenesulfonamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities.[1] The strategic substitution on the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical and pharmacokinetic properties. This compound represents a specific scaffold with potential for tailored biological interactions. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This guide delves into the structural attributes, predicted physicochemical parameters, and the experimental workflows required for their validation.

Chemical and Physical Properties

The structural features of this compound, including the bromine and methyl substituents on the benzene ring and the N-propyl group, collectively influence its physical and chemical nature.

| Property | Value | Source |

| CAS Number | 1020252-89-4 | [2] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [3] |

| Molecular Weight | 292.19 g/mol | [3] |

| Melting Point | Not available (estimated to be in the range of 100-150 °C based on analogs) | N/A |

| Boiling Point | Predicted: ~400 °C | Estimated from analogs |

| Density | Predicted: 1.459 ± 0.06 g/cm³ (20 °C) | [4] |

| Solubility | Predicted: Practically insoluble in water (0.041 g/L at 25 °C) | [4] |

| pKa | Predicted: ~9-10 | Estimated from analogs |

| LogP | Predicted: ~2.5-3.5 | Estimated from analogs |

Discussion of Predicted Values:

-

Melting Point: While no experimental data is available for the title compound, the melting point of 4-Bromo-3-methylbenzenesulfonamide is reported as 148 °C. The N-propyl substitution in our target molecule might lead to a slightly lower melting point due to a potential disruption in crystal lattice packing.

-

Boiling Point: The predicted boiling point is high, which is characteristic of sulfonamides with significant molecular weight and polar functional groups.

-

Density: The predicted density suggests a moderately dense solid.

-

Solubility: The low predicted aqueous solubility is expected due to the presence of the lipophilic bromomethylphenyl and propyl groups.[5] This has significant implications for its bioavailability and formulation.

-

pKa: The sulfonamide proton is weakly acidic. For the related compound 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide, a predicted pKa of 10.02 has been reported.[6] The electron-withdrawing nature of the bromine atom and the benzene ring contributes to this acidity. The acidity of the sulfonamide group is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. Based on its structure, a moderately lipophilic character is anticipated. This property is crucial for membrane permeability and distribution within the body.

Synthesis and Spectral Characterization

Proposed Synthesis Route

A plausible and efficient synthesis of this compound can be achieved through the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with n-propylamine. This is a standard method for the preparation of N-substituted sulfonamides.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Dissolve 3-bromo-5-methylbenzenesulfonyl chloride in a suitable anhydrous solvent such as dichloromethane.

-

Add a base, for example, pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add n-propylamine to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with dilute acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Expected Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the sulfonamide N-H proton. The aromatic protons on the 3-bromo-5-methylphenyl ring will likely appear as multiplets in the downfield region (around 7.0-8.0 ppm). The protons of the N-propyl group will exhibit characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen. The N-H proton of the sulfonamide group is expected to be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced. The carbons of the N-propyl group will appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). A band corresponding to the N-H stretching vibration should be observable in the range of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive understanding of this compound, the following experimental protocols are recommended for the determination of its key physicochemical properties.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Caption: Workflow for aqueous solubility determination.

Detailed Protocol:

-

Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Incubation: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key indicator of lipophilicity.

Caption: Workflow for LogP determination.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in the n-octanol phase. Add an equal volume of the water phase.

-

Equilibration: Vigorously shake the mixture for a set period and then allow the two phases to separate completely.

-

Sampling: Carefully collect samples from both the n-octanol and water layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.

Caption: Workflow for pKa determination.

Detailed Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) while continuously monitoring the pH using a calibrated pH meter.

-

Data Collection: Record the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve to find the inflection point.

Conclusion

This technical guide provides a detailed, albeit partially predictive, physicochemical profile of this compound. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals. While the predicted values serve as a useful starting point, it is imperative that they are validated through rigorous experimental determination as outlined in this guide. A thorough understanding of these fundamental properties will undoubtedly accelerate the rational design and development of new chemical entities based on this promising scaffold.

References

-

Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. Available at: [Link]

-

Taslimi, P., et al. (2019). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 33(10), e22383. Available at: [Link]

-

2a-biotech. (n.d.). This compound. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]

- U.S. Patent No. US7700654B2. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Google Patents.

-

Soriano-Correa, C., Esquivel, R. O., & Sagar, R. P. (2003). Physicochemical and Structural Properties of Bacteriostatic Sulfonamides: Theoretical Study. International Journal of Quantum Chemistry, 94(3), 165-172. Available at: [Link]

-

Perlovich, G. L., et al. (2005). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. Journal of Medicinal Chemistry, 48(12), 4156-4164. Available at: [Link]

Sources

- 1. 2-[(3-Bromo-4-hydroxy-5-isopropyl-2-methylphenyl)(3-bromo-5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid | C27H28Br2O5S | CID 118720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1328746-48-0|N-(3-Bromo-5-methylphenyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-5-phenylpentanoic acid | C11H13BrO2 | CID 22471988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

3-Bromo-5-methyl-N-propylbenzenesulfonamide CAS number and identifiers

An In-Depth Technical Guide to 3-Bromo-5-methyl-N-propylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic sulfonamide. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's identifiers, physicochemical properties, a robust synthesis protocol, and methods for characterization. The narrative emphasizes the rationale behind the synthetic strategy and potential challenges, reflecting a field-proven perspective on sulfonamide chemistry. While specific applications for this molecule are not widely documented, its structural motifs are common in pharmacologically active compounds, suggesting its potential as a building block in discovery chemistry. This guide consolidates current knowledge to facilitate its synthesis, purification, and potential future investigation.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. This compound is classified under the CAS number 1020252-89-4[1]. Its core chemical and physical identifiers are summarized below for rapid reference.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1020252-89-4 | [1] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [2] |

| Molecular Weight | 292.19 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Propyl 3-broMo-5-MethylbenzenesulfonaMide | [2] |

At present, detailed experimental data on the physicochemical properties such as melting point, boiling point, and solubility are not extensively published. Researchers should determine these properties empirically upon synthesis.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-alkylated benzenesulfonamides is a well-established transformation in organic chemistry. The most direct and common route involves the nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and a primary amine. In this case, 3-Bromo-5-methylbenzenesulfonyl chloride serves as the electrophilic precursor and n-propylamine acts as the nucleophile.

Synthesis of the Key Precursor: 3-Bromo-5-methylbenzenesulfonyl Chloride

The availability of the sulfonyl chloride precursor is critical. 3-Bromo-5-methylbenzenesulfonyl chloride (CAS: 885520-33-2) is a key intermediate.[3][4] While commercially available, its synthesis typically starts from 3-bromo-5-methylaniline via a Sandmeyer-type reaction involving diazotization followed by treatment with sulfur dioxide and a copper catalyst. An alternative is the direct chlorosulfonylation of 1-bromo-3-methylbenzene, although this can lead to isomeric impurities if not performed under carefully controlled conditions.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for sulfonamide synthesis.[5][6] It is designed to be a self-validating system, with in-process checks and a robust purification strategy.

Materials and Reagents:

-

3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq)

-

n-Propylamine (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.5 eq, optional base)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material into the corresponding sulfonic acid.[5]

-

Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction upon addition of the amine.

-

Amine Addition: Slowly add n-propylamine (1.2 eq) dropwise to the stirred solution. A slight excess of the amine ensures the complete consumption of the sulfonyl chloride.[5] The reaction generates hydrochloric acid as a byproduct, which will react with excess amine to form an ammonium salt. An optional non-nucleophilic base like triethylamine can be included to scavenge HCl, which can sometimes improve yields.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Work-up: Quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer sequentially with 1M HCl. This step is crucial for removing any unreacted n-propylamine and the optional tertiary amine base.[5]

-

Next, wash with a saturated NaHCO₃ solution to neutralize any remaining acidic species.[5]

-

Finally, wash with brine to remove the bulk of the water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Characterization and Troubleshooting

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the structural integrity, showing characteristic peaks for the propyl chain, the aromatic protons, and the methyl group.

-

Mass Spectrometry (MS): Will verify the molecular weight of the compound (292.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[6]

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bond (~3300 cm⁻¹), C-H bonds, and the S=O bonds of the sulfonamide group (~1320 and ~1160 cm⁻¹).[7]

Table 2: Troubleshooting Common Synthesis Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Hydrolysis of sulfonyl chloride.[5] | Ensure a slight excess of amine is used and monitor reaction to completion via TLC. Use strictly anhydrous solvents and reagents under an inert atmosphere.[5] |

| Product Fails to Crystallize | Presence of residual solvent or unreacted starting materials. | Ensure the organic layer is thoroughly dried before concentration. Use a high vacuum to remove all solvent traces. If impurities persist, purify via column chromatography.[5] |

| Unexpected NMR/MS Peaks | Formation of side-products (e.g., n-propylammonium chloride); Isomeric impurities from the starting sulfonyl chloride. | During work-up, ensure thorough washing with both dilute acid and base to remove amine salts and acidic impurities.[5] Use highly pure starting materials. |

| Broad Melting Point | Presence of impurities. | Re-purify the product using column chromatography or recrystallization with a carefully selected solvent system.[5] |

Potential Applications and Research Context

While specific biological activities for this compound are not prominently reported in the literature, the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have been investigated for a wide range of therapeutic applications. For instance, various N-alkylbenzenesulfonamides have been synthesized and evaluated for the treatment of conditions such as benign prostatic hyperplasia and prostate carcinoma.[6][7] The presence of a bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially valuable intermediate for building more complex molecules in drug discovery programs.

Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound from the initial search. However, based on its structure and the reagents used in its synthesis, standard laboratory precautions are warranted.

-

3-Bromo-5-methylbenzenesulfonyl chloride (precursor): Is corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

-

n-Propylamine: Is flammable and corrosive.

-

Final Product: Assumed to be an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

Always consult a full Material Safety Data Sheet (MSDS) for each reagent before beginning any experimental work and handle the final compound with care.

References

- BenchChem. (2025). Synthesis of 2-Nitro-N-propylbenzenesulfonamide - Technical Support Center.

- 2a biotech. (n.d.). This compound.

- ChemicalBook. (n.d.). N-Propyl 3-broMo-5-MethylbenzenesulfonaMide CAS#: 1020252-89-4.

- Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.

- Google Patents. (n.d.). DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma.

- ChemicalBook. (n.d.). 3-BROMO-5-METHYLBENZSULPHONYL CHLORIDE | 885520-33-2.

- ChemicalBook. (n.d.). 3-Bromo-5-methylbenzenesulfonyl chloride | China | Manufacturer | Henan Fengda Chemical Co., Ltd.

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. N-Propyl 3-broMo-5-MethylbenzenesulfonaMide CAS#: 1020252-89-4 [m.chemicalbook.com]

- 3. 3-BROMO-5-METHYLBENZSULPHONYL CHLORIDE | 885520-33-2 [amp.chemicalbook.com]

- 4. 3-Bromo-5-methylbenzenesulfonyl chloride | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 7. DE102005005397B4 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3-Bromo-5-methyl-N-propylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide follows a logical progression, explaining the rationale behind the predicted spectral features and providing standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique constellation of functional groups that give rise to a distinct spectroscopic fingerprint. The aromatic ring, substituted with a bromine atom and a methyl group, the sulfonamide linkage, and the N-propyl group all contribute characteristic signals in various spectroscopic techniques. Understanding these contributions is paramount for unequivocal structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the propyl chain protons, and the methyl group protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on established substituent effects and data from related sulfonamide structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (H-2) | ~ 7.8 - 8.0 | Singlet (or narrow triplet) | - | 1H |

| Aromatic H (H-4) | ~ 7.6 - 7.8 | Singlet (or narrow triplet) | - | 1H |

| Aromatic H (H-6) | ~ 7.5 - 7.7 | Singlet (or narrow triplet) | - | 1H |

| Sulfonamide N-H | ~ 5.0 - 6.0 (variable) | Triplet | ~ 5 - 7 | 1H |

| N-CH₂ (propyl) | ~ 2.9 - 3.1 | Quartet | ~ 7 | 2H |

| CH₂ (propyl) | ~ 1.4 - 1.6 | Sextet | ~ 7 | 2H |

| CH₃ (propyl) | ~ 0.8 - 1.0 | Triplet | ~ 7 | 3H |

| Ar-CH₃ | ~ 2.4 - 2.5 | Singlet | - | 3H |

Note: The chemical shift of the N-H proton can be broad and its position is dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of similar substituted benzene sulfonamides.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-SO₂ | ~ 140 - 142 |

| C-Br | ~ 120 - 122 |

| C-CH₃ | ~ 138 - 140 |

| C-2 | ~ 128 - 130 |

| C-4 | ~ 132 - 134 |

| C-6 | ~ 125 - 127 |

| N-CH₂ (propyl) | ~ 45 - 47 |

| CH₂ (propyl) | ~ 22 - 24 |

| CH₃ (propyl) | ~ 10 - 12 |

| Ar-CH₃ | ~ 20 - 22 |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-H, and C=C bonds. The predicted absorption frequencies are based on typical values for sulfonamides.[2]

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (sulfonamide) | Stretching | 3200 - 3300 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 2960 | Strong |

| S=O (sulfonamide) | Asymmetric Stretching | 1320 - 1350 | Strong |

| S=O (sulfonamide) | Symmetric Stretching | 1140 - 1170 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium-Weak |

| S-N (sulfonamide) | Stretching | 900 - 930 | Medium |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)

Upon electron ionization, this compound is expected to produce a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Predicted Molecular Ion:

-

C₁₀H₁₄⁷⁹BrNO₂S⁺: m/z = 307

-

C₁₀H₁₄⁸¹BrNO₂S⁺: m/z = 309

Major Predicted Fragment Ions:

-

[M - C₃H₇]⁺ (loss of propyl group): m/z = 264/266

-

[M - SO₂]⁺: m/z = 243/245

-

[C₇H₆BrO₂S]⁺ (bromomethylbenzenesulfonyl cation): m/z = 249/251

-

[C₇H₇]⁺ (tropylium ion from propyl chain): m/z = 91 (if rearrangement occurs)

-

[C₃H₇]⁺ (propyl cation): m/z = 43

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

Mass spectrometer equipped with an Electron Ionization (EI) source.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40 - 500

-

Inlet System: Direct insertion probe or Gas Chromatography (GC-MS)

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. The predicted data in this guide, based on established spectroscopic principles and data from related compounds, serves as a valuable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment.

References

An In-Depth Technical Guide on the Synthesis from 3-Bromo-5-methylbenzoic Acid

Abstract

3-Bromo-5-methylbenzoic acid is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core synthetic transformations involving this key intermediate. We will explore palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as transformations of the carboxylic acid moiety. This document is structured to provide not only detailed, field-proven protocols but also the underlying mechanistic principles to empower strategic synthetic design.

PART 1: The Strategic Importance of 3-Bromo-5-methylbenzoic Acid

In the rational design of pharmaceuticals and functional materials, the strategic placement of substituents on an aromatic core is of paramount importance. 3-Bromo-5-methylbenzoic acid offers a unique trifecta of functional handles: a bromine atom, a methyl group, and a carboxylic acid. This substitution pattern allows for orthogonal chemical modifications, making it a valuable starting material.

-

The Bromine Atom: A key player in modern synthetic chemistry, the bromine atom serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions.[1][2][3][4] This enables the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, allowing for the systematic exploration of chemical space.

-

The Carboxylic Acid: This functional group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, as well as esterification to modulate physicochemical properties.[5][6] It also imparts a degree of aqueous solubility and can serve as a key binding element in drug-target interactions.

-

The Methyl Group: The methyl group provides steric bulk and can influence the electronic properties of the aromatic ring. In drug design, it can be a crucial element for optimizing binding affinity or blocking metabolic pathways.

PART 2: Core Synthetic Methodologies

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules.[1][2][3][4] 3-Bromo-5-methylbenzoic acid is an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][3][4][7]

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][8]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][7][9][10]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 3-Bromo-5-methylbenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Add a degassed mixture of toluene and water (4:1).

-

Inert Atmosphere: Purge the flask with argon for 15 minutes.

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with water, and acidify with 1 M HCl.

-

Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent.

Trustworthiness: The exclusion of oxygen is critical to prevent catalyst deactivation. The use of degassed solvents and maintaining an inert atmosphere are essential for reproducible, high yields.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[11][12][13]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0).[12][14] The key difference is the subsequent coordination and deprotonation of an amine, followed by reductive elimination to form the C-N bond.[11][12]

Experimental Protocol:

-

Reaction Setup: In a glovebox, combine 3-Bromo-5-methylbenzoic acid (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and NaOtBu (1.5 equiv).

-

Solvent Addition: Add anhydrous toluene.

-

Heating: Seal the vessel and heat to 100 °C. Monitor by LC-MS.

-

Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

Data Presentation: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Typical Yields |

| Suzuki-Miyaura | Boronic Acids | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 75-95% |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | 70-90% |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | 80-98% |

| Heck | Alkenes | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | 60-85% |

II. Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for further derivatization.

Esterification is a common transformation to modify the physicochemical properties of a molecule.[15][16]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 3-Bromo-5-methylbenzoic acid in a large excess of methanol.

-

Catalyst: Add a catalytic amount of concentrated H₂SO₄.

-

Heating: Reflux the mixture for 4-6 hours.

-

Work-up: Remove excess methanol under reduced pressure, dissolve the residue in ethyl acetate, and wash with saturated aqueous NaHCO₃.

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester.[17]

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5][6][18]

Mechanistic Rationale: Coupling reagents such as HATU activate the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by an amine to form the amide bond.[19][20][21][22]

Caption: A simplified workflow for HATU-mediated amide bond formation.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-Bromo-5-methylbenzoic acid (1.0 equiv) in DMF, add the amine (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv).

-

Reaction: Stir at room temperature for 1-3 hours.

-

Work-up: Dilute with water and extract with ethyl acetate.

-

Purification: Wash the organic layer with 1 M HCl and brine, dry over Na₂SO₄, and purify by column chromatography.

PART 3: Conclusion and Future Outlook

3-Bromo-5-methylbenzoic acid is a powerful and versatile building block for the synthesis of a diverse range of chemical entities. The methodologies outlined in this guide provide a solid foundation for its use in both academic and industrial research. The continued development of novel cross-coupling catalysts and amide bond forming reagents will undoubtedly further expand the synthetic utility of this valuable starting material.

References

- Vertex AI Search. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.

- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.

- Cross-Coupling Reactions Guide. (n.d.).

- Chemistry LibreTexts. (2020, July 1). 17.

- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Benchchem. (2025).

- Wikipedia. (n.d.).

- Common Organic Chemistry. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.

- MySkinRecipes. (n.d.). 3-Bromo-5-methylbenzoic acid.

- YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.

- ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.

- ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies | ACS Omega.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

- Chemistry LibreTexts. (2023, June 30).

- CymitQuimica. (n.d.). 3-Bromo-5-methylbenzoic acid methyl ester.

- ChemRxiv. (n.d.).

- National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem.

- Guidechem. (n.d.). What are the applications of 5-Bromo-2-methylbenzoic acid? - FAQ.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Benchchem. (2025). Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid.

- International Journal of Trend in Scientific Research and Development. (n.d.).

- ResearchGate. (n.d.). Methods for amide bond synthesis.7.

- ResearchGate. (2025, August 9).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.

- Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- Sigma-Aldrich. (n.d.). 3-BROMO-5-METHYLBENZOIC ACID AldrichCPR.

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. fiveable.me [fiveable.me]

- 2. jmcct.com [jmcct.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. benchchem.com [benchchem.com]

- 16. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]

- 17. 3-Bromo-5-methylbenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. HATU - Wikipedia [en.wikipedia.org]

- 21. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 22. youtube.com [youtube.com]

A Technical Guide to Unveiling the Therapeutic Potential of Novel Sulfonamides

This guide provides an in-depth exploration of the methodologies and strategic considerations for evaluating the diverse biological activities of novel sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logically structured narrative that mirrors the scientific discovery process. We will delve into the foundational principles of sulfonamide action and then transition to detailed, field-tested protocols for assessing their potential as antibacterial, anticancer, carbonic anhydrase inhibiting, antiviral, and neuroprotective agents.

I. The Enduring Versatility of the Sulfonamide Scaffold

First introduced as antibacterial agents, sulfonamides have since demonstrated a remarkable chemical plasticity, giving rise to compounds with a wide array of pharmacological activities.[1] This versatility stems from the core sulfonyl group attached to an amine, a scaffold that has been extensively modified to create derivatives with potent and selective activities against various biological targets.[2] Understanding the established mechanisms of action is paramount to the rational design and evaluation of new chemical entities.

A. Foundational Antibacterial Activity

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, thereby halting bacterial growth.[4]

PABA [label="p-Aminobenzoic Acid (PABA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHPS [label="Dihydropteroate Synthase (DHPS)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="Novel Sulfonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydropteroate [label="Dihydropteroic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Folic_Acid [label="Folic Acid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bacterial_Growth [label="Bacterial Growth Inhibition", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

PABA -> DHPS [label="Substrate"]; Sulfonamide -> DHPS [label="Competitive\nInhibition", style=dashed, color="#EA4335"]; DHPS -> Dihydropteroate [label="Catalysis"]; Dihydropteroate -> Folic_Acid; Folic_Acid -> Bacterial_Growth [style=dotted]; }

Figure 1: Mechanism of antibacterial action of sulfonamides.

B. The Expanding Therapeutic Landscape

Beyond their antibacterial origins, novel sulfonamides have emerged as promising candidates in numerous therapeutic areas:

-

Anticancer Agents: Sulfonamide derivatives have been shown to exert antitumor activity through various mechanisms, including the inhibition of carbonic anhydrase, cell cycle arrest, disruption of microtubule assembly, and angiogenesis inhibition.[5][6]

-

Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a key pharmacophore for inhibiting carbonic anhydrases, enzymes involved in physiological processes such as pH regulation and CO2 transport. This has led to their use as diuretics, antiglaucoma agents, and anticonvulsants.[7]

-

Antiviral Agents: A significant number of structurally novel sulfonamides have demonstrated substantial antiviral activity, with some HIV protease inhibitors currently in clinical use containing this functional group.[8][9]

-

Neuroprotective Agents: Recent studies have highlighted the potential of sulfonamides in treating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting protein aggregation and providing antioxidant effects.[10][11]

II. A Workflow for In Vitro Evaluation of Biological Activity

A systematic in vitro evaluation is the cornerstone of characterizing the biological activity of novel sulfonamides. The following workflow provides a structured approach, starting with broad screening assays and progressing to more specific mechanistic studies.

Start [label="Novel Sulfonamide Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antibacterial [label="Antibacterial Screening\n(MIC Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Screening\n(MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CA_Inhibition [label="Carbonic Anhydrase\nInhibition Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Antiviral [label="Antiviral Screening\n(Plaque Reduction Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection Screening\n(Thioflavin T Assay)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Model Evaluation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Antibacterial; Start -> Anticancer; Start -> CA_Inhibition; Start -> Antiviral; Start -> Neuroprotection; Anticancer -> Cell_Cycle; Cell_Cycle -> In_Vivo; Antibacterial -> In_Vivo; CA_Inhibition -> In_Vivo; Antiviral -> In_Vivo; Neuroprotection -> In_Vivo; }

Figure 2: General workflow for evaluating the biological activity of novel sulfonamides.

A. Antibacterial Activity Assessment

The initial screening for antibacterial properties is typically performed by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay [12]

-

Preparation of Reagents:

-

Prepare a stock solution of the test sulfonamide in a suitable solvent like DMSO.

-

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the test medium.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

Perform serial two-fold dilutions of the sulfonamide stock solution in a 96-well microtiter plate containing CAMHB.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without sulfonamide) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.

-

B. Anticancer Activity Evaluation

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay [1][13]

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the novel sulfonamide for 24-72 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.[14]

-

Table 1: Example of Anticancer Activity Data for Novel Sulfonamides

| Compound | Cell Line | IC50 (µM) |

| Sulfonamide A | MCF-7 | 5.2 |

| Sulfonamide A | HeLa | 8.1 |

| Sulfonamide B | MCF-7 | 12.5 |

| Sulfonamide B | HeLa | 15.3 |

| Doxorubicin (Control) | MCF-7 | 0.8 |

| Doxorubicin (Control) | HeLa | 1.2 |

For compounds showing significant anticancer activity, further mechanistic studies such as cell cycle analysis are warranted.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [3][15]

-

Cell Treatment and Harvesting:

-

Treat cancer cells with the sulfonamide at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

-

Staining:

-

Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

C. Carbonic Anhydrase Inhibition Assay

This assay measures the ability of sulfonamides to inhibit the esterase activity of carbonic anhydrase.[6][16]

Experimental Protocol: Colorimetric CA Inhibition Assay [6]

-

Reagent Preparation:

-

Prepare a working solution of human or bovine carbonic anhydrase.

-

Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile or DMSO.

-

Prepare serial dilutions of the test sulfonamide and a known inhibitor (e.g., acetazolamide).

-

-

Assay Procedure:

-

In a 96-well plate, add buffer, the sulfonamide solution, and the CA enzyme solution.

-

Incubate at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate.

-

-

Data Analysis:

-

Measure the rate of p-nitrophenol formation by monitoring the increase in absorbance at 400-405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Table 2: Example of Carbonic Anhydrase Inhibition Data

| Compound | CA Isoform | IC50 (nM) |

| Sulfonamide C | hCA I | 150.2 |

| Sulfonamide C | hCA II | 25.8 |

| Sulfonamide D | hCA I | 89.5 |

| Sulfonamide D | hCA II | 12.1 |

| Acetazolamide (Control) | hCA I | 250.0 |

| Acetazolamide (Control) | hCA II | 12.0 |

D. Antiviral Activity Assessment

The plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound.[8][17]

Experimental Protocol: Plaque Reduction Assay [8]

-

Cell and Virus Preparation:

-

Prepare a confluent monolayer of susceptible host cells in a multi-well plate.

-

Prepare serial dilutions of the virus stock.

-

-

Infection and Treatment:

-

Infect the cell monolayers with the virus for 1-2 hours.

-

Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the sulfonamide.

-

-

Plaque Visualization and Counting:

-

Incubate the plates for several days to allow for plaque formation.

-

Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 is the concentration of the sulfonamide that reduces the plaque number by 50%.

-

E. Neuroprotective Activity Evaluation

The Thioflavin T (ThT) assay is used to screen for compounds that inhibit the aggregation of amyloid proteins, a hallmark of several neurodegenerative diseases.[18][19]

Experimental Protocol: Thioflavin T Aggregation Assay [18][19]

-

Reagent Preparation:

-

Prepare a stock solution of Thioflavin T.

-

Prepare a solution of the amyloidogenic protein (e.g., amyloid-beta or alpha-synuclein).

-

-

Assay Procedure:

-

In a 96-well plate, combine the protein solution, ThT, and various concentrations of the test sulfonamide.

-

Incubate the plate at 37°C with shaking to induce aggregation.

-

-

Fluorescence Measurement:

-

Monitor the fluorescence intensity at an excitation of ~450 nm and an emission of ~485 nm over time.

-

-

Data Analysis:

-

An increase in fluorescence indicates protein aggregation. Compare the aggregation kinetics in the presence and absence of the sulfonamide to determine its inhibitory effect.

-

III. Transitioning to In Vivo Models: Preclinical Validation

Promising candidates identified through in vitro screening should be further evaluated in relevant animal models to assess their efficacy and safety in a physiological context.

A. Anticancer Efficacy in Xenograft Models

Subcutaneous xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor activity of new compounds.[7][20]

Experimental Protocol: Subcutaneous Xenograft Model [7]

-

Tumor Implantation:

-

Inject human cancer cells subcutaneously into the flank of immunocompromised mice.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the novel sulfonamide and a vehicle control via an appropriate route (e.g., oral, intraperitoneal).

-

-

Monitoring and Data Collection:

-

Measure tumor volume and mouse body weight regularly.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

-

B. Neuroprotection in Disease-Specific Models

For neurodegenerative indications, specific animal models are employed. For instance, the 6-hydroxydopamine (6-OHDA) model is widely used for Parkinson's disease research.[2][15]

Experimental Protocol: 6-OHDA-Induced Parkinson's Disease Model in Rodents [15][21]

-

Lesion Induction:

-

Stereotactically inject 6-OHDA into a specific brain region (e.g., the medial forebrain bundle) of rats or mice to induce dopaminergic neurodegeneration.

-

-

Treatment:

-

Administer the test sulfonamide before or after the lesion induction.

-

-

Behavioral Assessment:

-

Evaluate motor function using tests such as the rotarod test or cylinder test.

-

-

Histological and Biochemical Analysis:

-

At the end of the study, analyze brain tissue to quantify the extent of neuroprotection (e.g., by tyrosine hydroxylase immunohistochemistry) and measure neurotransmitter levels.

-

IV. Structure-Activity Relationship (SAR) Studies: The Path to Optimization

Understanding the relationship between the chemical structure of a sulfonamide and its biological activity is crucial for lead optimization. SAR studies guide the rational design of more potent and selective derivatives.

Key considerations for SAR in various therapeutic areas include:

-

Antibacterial: Modifications to the N1-substituent of the sulfonamide can significantly impact potency and pharmacokinetic properties. The pKa of the molecule is also a critical factor for activity.[12][16]

-

Anticancer: The nature and position of substituents on the aromatic ring, as well as the type of heterocyclic moiety attached to the sulfonamide nitrogen, are key determinants of anticancer activity and the mechanism of action.[8][22]

-

Carbonic Anhydrase Inhibition: The substitution pattern on the aromatic or heterocyclic ring dramatically influences the binding affinity and selectivity for different CA isoforms.[1][3]

-

Antiviral: The presence of specific functional groups and the overall molecular conformation are critical for interaction with viral targets like proteases or reverse transcriptase.[11][23]

-

Neurodegenerative Diseases: The ability of the sulfonamide to cross the blood-brain barrier and its specific interactions with target proteins or pathways involved in neurodegeneration are key SAR drivers.[17][24]

V. Conclusion

The sulfonamide scaffold continues to be a rich source of novel therapeutic agents with a broad spectrum of biological activities. The systematic and rigorous evaluation of these compounds, from initial in vitro screening to in vivo validation, is essential for identifying promising drug candidates. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to unlock the full therapeutic potential of novel sulfonamides. By integrating these experimental approaches with a deep understanding of structure-activity relationships, the scientific community can continue to develop innovative and effective treatments for a wide range of diseases.

References

-

Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55–75. [Link]

-

Zweijpfenning, S. M., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 20(4), 276–283. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

protocols.io. (2023). 6-OHDA mouse model of Parkinson's disease. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Egbujor, M. C. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Central Nervous System Agents in Medicinal Chemistry, 24(1), 82–104. [Link]

-

Deumens, R., et al. (2013). A 6-hydroxydopamine in vivo model of Parkinson's disease. Methods in Molecular Biology, 982, 151–160. [Link]

-